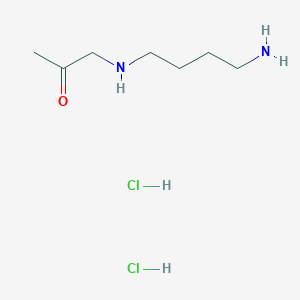![molecular formula C6H5N3S2 B2753319 4-Aminothieno[2,3-d]pyrimidine-2-thiol CAS No. 177355-92-9](/img/structure/B2753319.png)
4-Aminothieno[2,3-d]pyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminothieno[2,3-d]pyrimidine-2-thiol is a chemical compound with the molecular formula C6H5N3S2 and a molecular weight of 183.26 . It is also known by its IUPAC name 4-aminothieno[2,3-d]pyrimidine-2(3H)-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H, (H3,7,8,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 183.25 .Applications De Recherche Scientifique
Visual Detection and Fluorescent Probes
4-Aminothieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential in visual detection and as fluorescent probes. For instance, a 2-aminothieno[3,4-d]pyrimidine derivative was synthesized and incorporated into oligonucleotides as a fluorescent guanine analogue, allowing for the visual detection of Z-DNA based on different π-stacking of B- and Z-DNA (Park et al., 2014). Similarly, a 2′-O-methylated guanosine analogue based on 2-aminothieno[3,4-d]pyrimidine was developed for constructing a visible nanothermometer, utilizing the B–Z transition of DNA (Yamamoto et al., 2015).
Biological and Chemical Sensing
The versatility of 4-Aminothieno[2,3-d]pyrimidine-2-thiol derivatives extends to biological and chemical sensing. A novel reaction-based fluorescent probe using a derivative was designed for selective discrimination of thiophenols over aliphatic thiols, showing high selectivity and sensitivity (Wang et al., 2012). Additionally, a combinatorial chemistry approach was employed to develop fluorescent probes for biothiol and thiophenol, where pyrimidine moieties were optimized as unique recognition units, demonstrating their applicability in chemical and biological contexts (Xie et al., 2017).
Inhibitory Activity in Therapeutic Applications
4-Aminothieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors in therapeutic applications. For example, a series of 5,6-substituted derivatives were identified as LIMK1 inhibitors, showcasing their potential in medical applications (Sleebs et al., 2011). Additionally, certain derivatives were recognized as ATP-competitive CK2 inhibitors, with specific compounds demonstrating significant inhibitory activity, highlighting their potential in cancer therapy and other medical applications (Ostrynska et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-3H-thieno[2,3-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDJCBSSBXDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=S)NC(=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)
![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)
![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)
![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2753252.png)
![3-[[1-(1,1-Difluoroethyl)cyclopropyl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2753254.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide](/img/structure/B2753255.png)
![2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B2753256.png)
